Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine
Overview
Description
Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine: is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds known for their significant impact in medicinal chemistry and material science . These compounds possess a fused, rigid, and planar structure that includes both pyrazole and pyrimidine rings . The unique structural features of this compound make it a versatile scaffold for various applications, particularly in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidin-5-ylmethanamine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . These reactions are often carried out under mild conditions, making them efficient and high-yielding .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput . The choice of reagents and reaction conditions is tailored to maximize yield and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding oxides, while reduction can produce amines or alcohols . Substitution reactions result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is used as a building block in the synthesis of various organic compounds. Its unique structure allows for easy functionalization, making it valuable in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various enzymes, which could lead to the development of new therapeutic agents .
Medicine: this compound derivatives have been investigated for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of fluorescent dyes and materials. Its photophysical properties make it suitable for use in optical applications, including sensors and imaging devices .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidin-5-ylmethanamine involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the aryl hydrocarbon receptor, a ligand-dependent transcription factor involved in various biological processes . By binding to this receptor, the compound can modulate gene expression and inhibit pathways associated with cancer progression . Additionally, it can interfere with cell cycle progression and induce apoptosis in cancer cells by targeting key regulatory proteins .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one
- Zaleplon
- Indiplon
- Ocinaplon
Comparison: Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is unique due to its specific structural features and versatile applications. Compared to other similar compounds, it offers a broader range of functionalization possibilities and exhibits significant photophysical properties . While zaleplon, indiplon, and ocinaplon are primarily used as sedative agents, this compound has a wider scope of applications, including anticancer and enzyme inhibition .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-5-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXNAGGDXDKASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278384 | |
Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313726-09-8 | |
Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313726-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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